molecular formula C9H8Cl2O4 B13843836 Dichloroisoeverninic Acid-D6

Dichloroisoeverninic Acid-D6

Cat. No.: B13843836
M. Wt: 257.10 g/mol
InChI Key: OWBYFBKXWVZEQW-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Dichloroisoeverninic Acid-D6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Dichloroisoeverninic Acid-D6 is unique in its stability in porcine plasma, making it an ideal matrix for studies on muscle metabolism . Similar compounds include:

These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and stability under various conditions.

Properties

Molecular Formula

C9H8Cl2O4

Molecular Weight

257.10 g/mol

IUPAC Name

3,5-dichloro-4-hydroxy-2-(trideuteriomethoxy)-6-(trideuteriomethyl)benzoic acid

InChI

InChI=1S/C9H8Cl2O4/c1-3-4(9(13)14)8(15-2)6(11)7(12)5(3)10/h12H,1-2H3,(H,13,14)/i1D3,2D3

InChI Key

OWBYFBKXWVZEQW-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=C(C(=C1Cl)O)Cl)OC([2H])([2H])[2H])C(=O)O

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)Cl)OC)C(=O)O

Origin of Product

United States

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